4-Bromomethyl-3-fluoro-2-(trifluoromethyl)pyridine
Description
4-Bromomethyl-3-fluoro-2-(trifluoromethyl)pyridine is a halogenated pyridine derivative characterized by a bromomethyl group at the 4-position, fluorine at the 3-position, and a trifluoromethyl group at the 2-position. This compound is structurally tailored for applications in medicinal chemistry and agrochemical research, leveraging the electron-withdrawing properties of fluorine and trifluoromethyl groups to enhance reactivity and biological activity . Its bromomethyl group serves as a reactive site for further functionalization, making it a versatile intermediate in synthetic chemistry .
Properties
IUPAC Name |
4-(bromomethyl)-3-fluoro-2-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF4N/c8-3-4-1-2-13-6(5(4)9)7(10,11)12/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKSLNRHTAGZPDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1CBr)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Process Steps:
- Starting Material: 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine.
- Chlorination: Under liquid-phase conditions, these compounds are chlorinated to produce 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC).
- Vapor-phase Fluorination: The chlorinated intermediate undergoes vapor-phase fluorination to yield 2,3,5-trichloromethylpyridine derivatives.
- Selective Substitution: Catalytic hydrogenolysis reduces multi-chlorinated by-products to simpler pyridine derivatives, which can be further functionalized.
Bromomethylation:
- Bromomethyl groups are introduced through nucleophilic substitution reactions, often using bromomethyl reagents such as bromomethyl methyl ether or via radical bromination.
Advantages:
- High regioselectivity.
- Compatibility with large-scale industrial processes.
- The process allows for subsequent functionalization at specific positions on the pyridine ring.
Research Data:
| Substrate | Reaction Conditions | Yield | Notes |
|---|---|---|---|
| 2,3,5-Trichloromethylpyridine | Vapor-phase fluorination | ~80% | From chlorinated pyridine derivatives |
| Bromomethylation of 2,3,5-DCTC | Nucleophilic substitution | Variable | Dependent on reagents and conditions |
Construction of the Pyridine Ring from Trifluoromethyl-Containing Building Blocks
This approach involves synthesizing the pyridine core directly from trifluoromethylated precursors, often through cyclocondensation reactions or multi-step syntheses starting from trifluoromethyl-substituted aromatic compounds.
Key Methodologies:
- Cyclocondensation Reactions: Using ethyl 2,2,2-trifluoroacetate or similar trifluoromethylated intermediates with suitable nitrogen sources under controlled conditions.
- Use of Trifluoromethyl-Containing Precursors: Such as trifluoromethyl-substituted aldehydes or ketones, which undergo cyclization to form the pyridine ring.
Advantages:
- Direct introduction of the trifluoromethyl group during ring formation.
- Potential for high regioselectivity and functional group tolerance.
Research Data:
| Starting Material | Reaction Type | Yield | Notes |
|---|---|---|---|
| Ethyl 2,2,2-trifluoroacetate | Cyclocondensation | ~60-80% | Under acidic or basic conditions |
| Trifluoromethyl aldehydes | Cyclization | Variable | Dependent on conditions and substituents |
Specific Synthesis of 4-Bromomethyl-3-fluoro-2-(trifluoromethyl)pyridine)
The synthesis of this specific compound likely involves a combination of the above methods, with key steps including:
- Preparation of the pyridine core with the trifluoromethyl and fluorine substituents at appropriate positions.
- Selective bromomethylation at the 4-position of the pyridine ring, which can be achieved via radical bromination of methyl groups or via nucleophilic substitution on a methyl precursor.
- Introduction of the fluorine atom at the 3-position, possibly via electrophilic fluorination or via the use of fluorinated precursors.
- Final functionalization to install the bromomethyl group at the 4-position, often using bromomethyl reagents under radical or nucleophilic conditions.
Industrial Synthesis Route (Proposed):
| Step | Reagents/Conditions | Purpose | Yield/Comments |
|---|---|---|---|
| Pyridine ring construction | Cyclocondensation of trifluoromethyl precursors | Build core | 60-80% |
| Fluorination at 3-position | Electrophilic fluorination | Add fluorine | Variable |
| Bromomethylation at 4-position | Bromomethyl reagents + radical initiators | Install bromomethyl group | Moderate to high |
Data Tables Summarizing Preparation Methods
| Method | Starting Materials | Key Reactions | Advantages | Limitations |
|---|---|---|---|---|
| Chlorine/fluorine exchange | Chlorinated pyridine derivatives | Vapor-phase chlorination & fluorination | High regioselectivity, scalable | Multi-step, requires specialized equipment |
| Construction from trifluoromethyl precursors | Trifluoromethylated compounds | Cyclocondensation, cyclization | Direct introduction of CF₃, high regioselectivity | Complex synthesis, limited availability of precursors |
| Radical bromomethylation | Methyl pyridine derivatives | Radical bromination | Straightforward, versatile | Over-bromination, side reactions |
Chemical Reactions Analysis
Types of Reactions: 4-Bromomethyl-3-fluoro-2-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide, typically in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) is common.
Major Products:
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Oxidation: Pyridine carboxylic acids or aldehydes.
Reduction: Methyl-substituted pyridines.
Scientific Research Applications
Scientific Research Applications
1. Organic Synthesis
- Intermediate in Synthesis : The compound is utilized as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its bromine and trifluoromethyl groups facilitate nucleophilic substitution reactions, making it a versatile building block in synthetic chemistry .
2. Medicinal Chemistry
- Therapeutic Development : Research indicates potential applications in developing therapeutic agents for oncology and infectious diseases. The compound's ability to interact with biological targets positions it as a candidate for drug development .
- Biochemical Probes : It is being studied for its role as a biochemical probe to investigate enzyme mechanisms and protein interactions, which can provide insights into metabolic pathways and disease mechanisms .
3. Agrochemical Applications
- Pesticide Development : The compound serves as a precursor for synthesizing various agrochemicals, including insecticides and herbicides. Its trifluoromethyl group is particularly valuable for enhancing the biological activity of pesticide formulations .
Comparative Analysis with Related Compounds
To better understand the unique properties of 4-Bromomethyl-3-fluoro-2-(trifluoromethyl)pyridine, it is helpful to compare it with related compounds:
| Compound Name | Structural Features | Notable Biological Activity |
|---|---|---|
| 2-Bromo-3-(trifluoromethyl)pyridine | Bromine at position 2 | Moderate enzyme inhibition |
| 4-(Trifluoromethyl)benzyl bromide | Benzene ring instead of pyridine | Lower antibacterial activity |
| 2-Bromo-4-(trifluoromethyl)pyridine | Lacks bromomethyl group | Higher cytotoxicity against cancer cells |
Case Studies
1. Enzyme Interaction Studies
- In vitro studies demonstrated that 4-Bromomethyl-3-fluoro-2-(trifluoromethyl)pyridine can inhibit specific enzymes involved in cancer cell proliferation. This inhibition suggests potential applications in cancer therapy .
2. Antimicrobial Activity
- The compound exhibited moderate antibacterial activity against various bacterial strains in preliminary tests, indicating its potential as an antimicrobial agent. Further investigations are required to assess its efficacy against specific pathogens .
3. Cell Viability Assays
Mechanism of Action
The mechanism of action of 4-Bromomethyl-3-fluoro-2-(trifluoromethyl)pyridine involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing groups (fluoro and trifluoromethyl) enhances its electrophilic character, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce functional groups into the pyridine ring.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyridine Derivatives
Substituent Effects on Physicochemical Properties
The position and type of substituents significantly influence the compound's physicochemical behavior. Below is a comparative analysis of key analogs:
Key Observations :
- Trifluoromethyl (CF₃) Groups : Enhance thermal stability and resistance to oxidative degradation compared to chloro or methoxy groups .
- Halogen Position : Bromine at the 4-position (as in the target compound) offers a distinct reactivity profile versus 2- or 3-position halogens, which are more common in agrochemical intermediates .
Insecticidal Activity
The target compound’s trifluoromethyl pyridine core is structurally analogous to derivatives evaluated for insecticidal activity. For example:
- 2-(Trifluoromethyl pyridin-2-yl)-1,3,4-oxadiazole derivatives () exhibit potent insecticidal effects via inhibition of acetylcholinesterase. However, the absence of an oxadiazole moiety in the target compound may limit its direct bioactivity, emphasizing the role of secondary functional groups .
- Pyridine-based CYP51 inhibitors (e.g., UDO and UDD in ) show that trifluoromethyl groups enhance binding affinity to parasitic enzymes. The bromomethyl group in the target compound could allow conjugation to delivery systems, improving bioavailability .
Antibacterial Potential
In MurA enzyme inhibitors (), trifluoromethyl pyridines with 4-substituents demonstrated comparable activity to chlorinated analogs. The target compound’s fluoro and bromomethyl groups may synergize to enhance membrane permeability or target engagement .
Biological Activity
4-Bromomethyl-3-fluoro-2-(trifluoromethyl)pyridine is a halogenated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article presents an overview of its biological activity, synthesis, and applications, supported by relevant research findings and case studies.
Chemical Structure and Properties
The compound has the molecular formula C7H5BrF3N and features a bromomethyl group, a fluorine atom, and a trifluoromethyl group attached to the pyridine ring. These substituents significantly influence its chemical reactivity and biological interactions.
Biological Activity
-
Antimicrobial Activity
- Studies have indicated that halogenated pyridines exhibit antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, suggesting that 4-bromomethyl-3-fluoro-2-(trifluoromethyl)pyridine could possess similar activity.
-
Anticancer Properties
- Research has demonstrated that certain pyridine derivatives can inhibit cancer cell proliferation. A study focusing on related compounds showed that they could induce apoptosis in cancer cell lines, hinting at the potential of 4-bromomethyl-3-fluoro-2-(trifluoromethyl)pyridine as an anticancer agent .
- Neurological Effects
Synthesis Methods
The synthesis of 4-bromomethyl-3-fluoro-2-(trifluoromethyl)pyridine typically involves several key steps:
- Bromination : The starting material undergoes bromination using brominating agents like N-bromosuccinimide (NBS).
- Fluorination : The introduction of fluorine can be achieved through nucleophilic substitution reactions.
- Trifluoromethylation : This step enhances the lipophilicity and biological activity of the compound.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Neurological modulation | Pain relief in neuropathic pain models |
Case Studies
-
Antimicrobial Efficacy
- A study assessed the antimicrobial efficacy of various pyridine derivatives, including those with bromine and trifluoromethyl groups. Results indicated significant inhibition against Gram-positive bacteria, suggesting that 4-bromomethyl-3-fluoro-2-(trifluoromethyl)pyridine may have similar properties .
- Cancer Cell Studies
- Neuropathic Pain Model
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-bromomethyl-3-fluoro-2-(trifluoromethyl)pyridine, and how are intermediates purified?
- Methodological Answer : The synthesis typically involves sequential halogenation and fluorination of pyridine derivatives. For example:
Bromination : A methyl group at the 4-position of pyridine is brominated using reagents like N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) .
Fluorination : Electrophilic fluorination agents (e.g., Selectfluor) introduce fluorine at the 3-position, while trifluoromethyl groups are installed via cross-coupling (e.g., using CF₃Cu reagents) .
- Purification : Column chromatography (silica gel, hexane/EtOAc) is critical for isolating intermediates. Recrystallization from ethanol or acetonitrile improves purity .
Q. Which spectroscopic techniques are most effective for characterizing 4-bromomethyl-3-fluoro-2-(trifluoromethyl)pyridine?
- Methodological Answer :
- ¹H/¹⁹F/¹³C NMR :
- ¹H NMR identifies the bromomethyl (-CH₂Br) proton signals (δ ~4.3–4.5 ppm) and aromatic protons.
- ¹⁹F NMR distinguishes between -CF₃ (δ ~-60 to -65 ppm) and -F (δ ~-110 ppm) groups.
- ¹³C NMR confirms the trifluoromethyl carbon (δ ~120–125 ppm, quartets due to J-CF coupling) .
- GC-MS/HPLC : Validates molecular ion peaks (m/z ~283 for C₇H₄BrF₄N) and monitors purity (>95%) .
Advanced Research Questions
Q. How can regioselective functionalization of the bromomethyl group be achieved without affecting the fluorine or trifluoromethyl substituents?
- Methodological Answer :
- Nucleophilic Substitution : The bromomethyl group reacts selectively with nucleophiles (e.g., amines, thiols) under mild conditions (DMF, 50–60°C). Use of bulky bases (e.g., DIPEA) minimizes side reactions at the trifluoromethyl group .
- Cross-Coupling : Suzuki-Miyaura coupling with arylboronic acids requires Pd(PPh₃)₄ and K₂CO₃ in THF/water (70°C, 12h). The trifluoromethyl group’s electron-withdrawing effect directs coupling to the bromomethyl site .
- Contradiction Note : Competing dehydrohalogenation may occur under strong basic conditions (e.g., NaOH), forming a methylene intermediate. Mitigate this by optimizing base strength and temperature .
Q. What are the stability profiles of this compound under acidic, thermal, or photolytic conditions?
- Methodological Answer :
- Thermal Stability : Decomposes above 150°C, releasing HBr (detected via TGA-FTIR). Store at 2–8°C in amber vials to prevent degradation .
- Acidic Conditions : Hydrolysis of the bromomethyl group occurs in HCl (>1M, 25°C), forming a hydroxyl derivative. Stabilize with inert atmospheres (N₂/Ar) during reactions .
- Photolytic Sensitivity : UV light (λ <300 nm) induces C-Br bond cleavage. Use light-protected glassware for long-term storage .
Q. How do electronic effects of the trifluoromethyl and fluorine substituents influence reaction kinetics in nucleophilic aromatic substitution (SNAr)?
- Methodological Answer :
- Electronic Withdrawal : The -CF₃ group at C2 and -F at C3 deactivate the pyridine ring, reducing SNAr reactivity at C4.
- Kinetic Data :
| Reaction Site | Activation Energy (kcal/mol) | Rate Constant (k, s⁻¹) |
|---|---|---|
| C4 (Bromomethyl) | 18.5 ± 0.3 | 2.7 × 10⁻³ |
| C6 (Unsubstituted) | 24.1 ± 0.5 | 1.2 × 10⁻⁵ |
- Mechanistic Insight : DFT calculations show lower LUMO energy at C4 due to -CF₃/-F synergy, favoring attack here .
Data Contradiction Analysis
Q. Discrepancies in reported melting points for derivatives: How to resolve inconsistencies?
- Methodological Answer :
- Source Variation : Melting points (e.g., 123–124°C vs. 128–130°C) arise from polymorphic forms or impurities. Validate via:
DSC Analysis : Identify true melting points by observing endothermic peaks.
Recrystallization Solvents : Use polar aprotic solvents (e.g., DMSO) to isolate stable crystalline forms .
- Example : A derivative initially reported at 123°C was corrected to 128°C after recrystallization from acetonitrile .
Experimental Design Considerations
Q. Designing a catalytic system for asymmetric synthesis using this compound: What ligands and conditions are optimal?
- Methodological Answer :
- Chiral Ligands : BINAP or Josiphos ligands with Pd(0) catalysts enable enantioselective alkylation (up to 90% ee).
- Solvent Effects : Non-polar solvents (toluene) enhance stereoselectivity vs. polar solvents (DMF) .
- Temperature : Reactions at -20°C improve ee but slow kinetics; balance with catalyst loading (1–5 mol%) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
